![molecular formula C13H19N3O4 B1303446 diethyl 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylidene}malonate CAS No. 20481-33-8](/img/structure/B1303446.png)

diethyl 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylidene}malonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

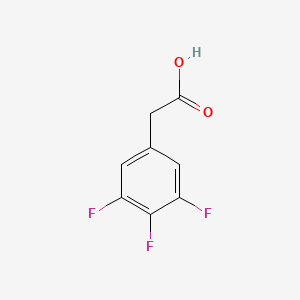

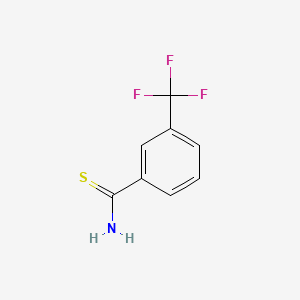

Diethyl 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylidene}malonate is a useful research compound. Its molecular formula is C13H19N3O4 and its molecular weight is 281.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Recent research has demonstrated the utility of diethyl 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylidene}malonate derivatives in the synthesis of complex organic compounds. For instance, studies have illustrated the preparation of new functionalized ligands through condensation reactions, providing insights into their chemical structure via spectral (IR, 1H NMR), elemental analyses, and X-ray diffraction data (Meskini et al., 2011). Similarly, the synthesis of pyrazole derivatives from acylated ethyl acetoacetates and diethyl malonates has been described, showcasing a variety of 3-substituted and 3,4-disubstituted pyrazolin-5-ones, highlighting the versatility of these compounds in organic synthesis (Jung et al., 2002).

Biological Applications

One notable study involved the regioselective synthesis of 5- and 3-hydroxy-N-aryl-1H-pyrazole-4-carboxylates, evaluating their efficacy as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a target for anti-malarial therapy. This research demonstrated that certain pyrazole derivatives exhibit potential as PfDHODH inhibitors, suggesting a new avenue for the development of anti-malarial drugs (Vah et al., 2022).

Material Science and Corrosion Inhibition

Another fascinating application is in the realm of material science, where bipyrazolic-type organic compounds have been studied using density functional theory (DFT) to elucidate their inhibition efficiencies and reactive sites as corrosion inhibitors. This theoretical study highlights the potential of these compounds in protecting materials from corrosion, providing a foundation for further experimental validation (Wang et al., 2006).

Mechanism of Action

Target of Action

The primary target of this compound is the LmPTR1 pocket . This pocket is an active site in the Leishmania major pteridine reductase 1 (LmPTR1), a key enzyme involved in the survival and proliferation of the Leishmania parasite .

Mode of Action

The compound interacts with its target by fitting into the LmPTR1 pocket . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction between the compound and its target .

Pharmacokinetics

Its potent in vitro antipromastigote activity suggests that it may have favorable pharmacokinetic properties .

Result of Action

The compound exhibits potent in vitro antipromastigote activity . It is about 174- and 2.6-fold more active than miltefosine and amphotericin B deoxycholate, respectively . This suggests that the compound could be a promising candidate for the treatment of diseases caused by the Leishmania parasite.

Properties

IUPAC Name |

diethyl 2-[[(2,5-dimethylpyrazol-3-yl)amino]methylidene]propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4/c1-5-19-12(17)10(13(18)20-6-2)8-14-11-7-9(3)15-16(11)4/h7-8,14H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQPORNTOSYJRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC(=NN1C)C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381033 |

Source

|

| Record name | Diethyl {[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylidene}propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20481-33-8 |

Source

|

| Record name | Diethyl {[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylidene}propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1303364.png)

![1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride](/img/structure/B1303367.png)

![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1303371.png)

![{3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine](/img/structure/B1303377.png)

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1303382.png)